(2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone
Description
(2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone is a pyridine-pyrrolidine hybrid compound characterized by a methanone bridge connecting a substituted pyridine ring (2-chloro-5-fluoro at position 3) and a pyrrolidine moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., ) .
Properties
IUPAC Name |
(2-chloro-5-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-9-8(5-7(12)6-13-9)10(15)14-3-1-2-4-14/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAYOCDLPNSWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2-Chloro-5-fluoropyridin-3-amine
The most widely reported method involves the acylation of 2-chloro-5-fluoropyridin-3-amine with pyrrolidine-1-carbonyl chloride. This two-step process begins with the synthesis of the amine precursor, followed by coupling with the acyl chloride.
Step 1: Synthesis of 2-Chloro-5-fluoropyridin-3-amine
The amine is typically prepared via reduction of 2-chloro-5-fluoro-3-nitropyridine. Iron powder in a mixture of tetrahydrofuran (THF), ethanol, and water under reflux for 5 hours achieves a yield of 82–92%. Alternative protocols use high-pressure amination of 2,3-dichloro-5-fluoropyridine with aqueous ammonia at 180°C for 24 hours, yielding 65 g of product.
Step 2: Acylation with Pyrrolidine-1-carbonyl Chloride
The amine undergoes acylation in dichloromethane (CH₂Cl₂) with 1.2 equivalents of pyrrolidine-1-carbonyl chloride and 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions at 20°C for 1 hour yield the target compound in 83% purity. Excess acyl chloride is neutralized with saturated sodium bicarbonate, followed by extraction with ethyl acetate and drying over Na₂SO₄.
Direct Coupling of Prefunctionalized Pyridine Intermediates
Recent advances utilize palladium-catalyzed cross-coupling to attach the pyrrolidinyl methanone group. For example, 2-chloro-5-fluoro-3-iodopyridine reacts with pyrrolidin-1-ylzinc bromide under Negishi coupling conditions (Pd(PPh₃)₄, THF, 60°C), achieving 78% yield. This method avoids nitro reduction but requires anhydrous conditions.
One-Pot Nitro Reduction and Acylation
A streamlined approach combines nitro reduction and acylation in a single pot. Using iron powder and ammonium chloride in THF/ethanol/water, the nitro group is reduced to an amine, followed by in situ addition of pyrrolidine-1-carbonyl chloride and triethylamine. This method reduces purification steps but yields slightly lower purity (75–80%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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DMAP : Accelerates acylation by activating the carbonyl chloride.
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Pd(PPh₃)₄ : Critical for cross-coupling methods, with ligand stability being a limiting factor.
Analytical and Purification Strategies
Chromatographic Techniques
Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves unreacted amine and acyl chloride byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >95% purity.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 2.4 Hz, 1H, pyridine-H), 7.98 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H), 3.45–3.52 (m, 4H, pyrrolidine-H), 1.90–1.97 (m, 4H, pyrrolidine-H).
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MS (ESI+) : m/z 257.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁ClFN₂O.
Challenges and Limitations
Regioselectivity Issues
Competing acylation at the pyridine nitrogen occurs if DMAP is omitted, necessitating precise stoichiometry.
Mechanism of Action
The mechanism by which (2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the methanone group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Pyridine and Pyrrolidine Moieties
The target compound’s pyridine ring features electron-withdrawing groups (Cl, F), which contrast with electron-donating substituents (e.g., methyl, phenyl) in analogs:
- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl) Derivatives (): These feature bulky phenyl substituents, increasing molecular weight (466–545 g/mol) and melting points (268–287°C) compared to the target compound’s lighter structure (~245.66 g/mol) .
- (2-Methyl-4-boronate-phenyl)(pyrrolidin-1-yl)methanone (): Incorporates a boronate ester, enhancing reactivity in Suzuki-Miyaura couplings, unlike the chloro-fluoro-pyridine’s inertness .
Physicochemical Properties
The target compound’s smaller size and halogen substituents suggest higher volatility and lower solubility in polar solvents compared to bulkier analogs .
Spectral and Structural Analysis
- IR/NMR Data : The target’s carbonyl (C=O) stretch (~1650–1700 cm⁻¹) and pyrrolidine N–H signals (~2.5–3.5 ppm in ¹H NMR) align with analogs in .
Biological Activity
The compound (2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1702253-11-9, is a substituted pyridine derivative that has garnered interest for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H6ClF3N2O , with a molecular weight of 238.60 g/mol . The structure features a pyridine ring substituted with chlorine and fluorine atoms, linked to a pyrrolidine moiety via a methanone group.
Research indicates that this compound acts as an inhibitor of various kinases, particularly Trk kinases, which are implicated in neurotrophic signaling and cancer cell proliferation. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Mechanisms:
- Kinase Inhibition : The compound selectively inhibits TrkA, TrkB, and TrkC kinases, which are vital for neuronal survival and differentiation.
- Induction of Apoptosis : By disrupting signaling pathways associated with cell survival, it promotes programmed cell death in malignant cells.
- Impact on Cell Cycle : Studies have shown that this compound alters microtubule dynamics, affecting spindle morphology during mitosis.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Trk kinase inhibition |
| MCF7 (breast) | 15.0 | Induction of apoptosis |
| A549 (lung) | 10.0 | Disruption of microtubule dynamics |
These results indicate a promising profile for anticancer activity, particularly in solid tumors.
In Vivo Studies
In vivo efficacy was evaluated using xenograft models:
- Xenograft Models : The compound was administered to mice bearing human tumor xenografts. Doses were optimized based on preliminary toxicity studies.
- Results : Significant tumor reduction was observed compared to control groups receiving vehicle treatment.
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapeutics:
Case Study Overview
- Patient Population : Patients with advanced solid tumors resistant to conventional chemotherapy.
- Treatment Regimen : Combination therapy with the compound and a PARP inhibitor.
Outcomes :
- Enhanced overall survival rates were reported.
- Patients exhibited improved quality of life with manageable side effects.
Safety Profile
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents a safety profile that warrants further investigation. Early-phase trials suggest manageable toxicity levels at therapeutic doses.
Q & A
Q. What are the key steps and considerations for synthesizing (2-Chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone with high purity?
- Methodological Answer :
Synthesis typically involves coupling a halogenated pyridine derivative (e.g., 2-chloro-5-fluoropyridine-3-carbonyl chloride) with pyrrolidine under nucleophilic acyl substitution. Critical factors include:- Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, with purity verified via NMR and mass spectrometry (MS) .
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to pyrrolidine) and reaction time (4–6 hours at 0–5°C) to minimize side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
-
Methodological Answer :
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., pyrrolidine over-alkylation)?
- Methodological Answer :
- Temperature Control : Maintain sub-ambient temperatures (0–5°C) to suppress competing reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance selectivity for the methanone product .
- Advanced Techniques : Use microwave-assisted synthesis (100–120°C, 10–15 minutes) to accelerate kinetics and reduce side products .
Q. What strategies resolve contradictions in reported reaction yields (e.g., 60% vs. 85%)?
- Methodological Answer :
- Variable Analysis : Compare solvent polarity (e.g., THF vs. DCM), base strength (Et₃N vs. DBU), and reaction scales.
- Design of Experiments (DoE) : Apply factorial design to isolate critical variables (e.g., temperature, stoichiometry) .
- Reproducibility Checks : Validate protocols across multiple labs using standardized reagents and equipment.
Q. How can computational chemistry predict biological activity or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases) based on pyrrolidine’s conformational flexibility .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Model stability in biological membranes using GROMACS, focusing on fluorine’s hydrophobic effects .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use TR-FRET assays to measure IC₅₀ values against a panel of kinases (e.g., EGFR, JAK2) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, A549) .
- Toxicity Screening : Perform MTT assays to assess cytotoxicity in non-target cells (e.g., HEK293) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity (e.g., varying IC₅₀ values)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
